6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol
Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol is a heterocyclic compound that features a cyclopentane ring fused to a pyridine ring, with a methanol group attached to the third carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like halides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit protein kinases by binding to the active site and blocking substrate access . The compound’s ability to act as a corrosion inhibitor is attributed to its adsorption on metal surfaces, forming a protective layer that prevents corrosion .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar structure but with a nitrile group instead of a methanol group.
6,7-Dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine: Contains a sulfur atom in the ring structure.
Uniqueness
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol is unique due to its specific functional group (methanol) and its potential applications in various fields. Its derivatives exhibit a wide range of biological activities, making it a valuable compound for scientific research and industrial applications.
Biological Activity
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by a cyclopentane fused to a pyridine ring with a hydroxymethyl group. This structural arrangement contributes to its distinct biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer effects. For instance, studies have shown that compounds derived from this structure can inhibit the proliferation of various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The MTT assay demonstrated significant cytotoxicity against these cell lines, suggesting that these compounds may serve as potential leads in cancer drug development .
Cell Line | Compound | IC50 (µM) |
---|---|---|
A549 | 6a | 12.5 |
MCF-7 | 4a | 10.0 |
HCT-116 | 6c | 15.0 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that certain derivatives can suppress the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The IC50 values for COX-2 inhibition were comparable to those of standard anti-inflammatory drugs like celecoxib .
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, this compound has been studied for additional biological activities:
- Hypoglycemic Activity : Some derivatives have shown potential in lowering blood sugar levels.
- Calcium Channel Antagonism : The compound exhibits properties that may modulate calcium channels, which are essential in various physiological processes.
- Protein Kinase Inhibition : It has been noted for its ability to inhibit specific protein kinases, impacting cell signaling pathways involved in growth and proliferation .
The mechanism of action for this compound involves binding to specific molecular targets within cells. Its derivatives can interact with enzymes such as COX and various protein kinases, leading to altered signaling pathways that result in therapeutic effects. For example, by inhibiting COX enzymes, these compounds can reduce the synthesis of pro-inflammatory mediators .
Case Studies
- Anticancer Evaluation : A study synthesized several derivatives of this compound and tested their efficacy against multiple cancer cell lines. Results indicated that certain compounds demonstrated significant cytotoxicity with IC50 values ranging from 10 µM to 15 µM across different cell types .
- Inflammation Model : In an animal model of inflammation induced by carrageenan, derivatives showed reduced paw edema comparable to indomethacin, indicating strong anti-inflammatory potential .
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-7-4-8-2-1-3-9(8)10-5-7/h4-5,11H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAIVORCXRSOIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241300 | |
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116131-39-6 | |
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116131-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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